![molecular formula C10H17BrN2O5 B557132 (S)-3-(2-Bromoacetamido)-2-((tert-butoxycarbonyl)amino)propanoic acid CAS No. 135630-90-9](/img/structure/B557132.png)
(S)-3-(2-Bromoacetamido)-2-((tert-butoxycarbonyl)amino)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(S)-3-(2-Bromoacetamido)-2-((tert-butoxycarbonyl)amino)propanoic acid, or 2-BtBr-Ac-Pro, is an organobromine compound that has been investigated for its potential uses in a variety of scientific research applications. It is a small molecule that can be used to study protein-ligand interactions, to create peptide derivatives, and to modify proteins and peptides.
Scientific Research Applications
Biochemistry
BOC-DAP(BROMOACETYL)-OH could potentially be used in the field of biochemistry. For instance, it might be involved in the study of plant secondary metabolites, which hold remarkable potential for transformative scientific breakthroughs . However, more specific applications within biochemistry are not readily available in the literature.
Pharmaceuticals
In the pharmaceutical industry, BOC-DAP(BROMOACETYL)-OH could be used as a raw material sourced from leading manufacturers . It might be involved in the production of certain drugs or treatments, although specific examples are not provided in the available sources .
Medical Research
While specific applications of BOC-DAP(BROMOACETYL)-OH in medical research are not readily available, compounds with similar structures and properties are often used in various research contexts. For example, they might be used in the study of RNA:DNA interactions on genome instability .
Chemical Synthesis
BOC-DAP(BROMOACETYL)-OH could potentially be used in chemical synthesis. For example, it might be involved in the synthesis of cationic ligands, which have been gaining interest due to their high catalytic utility .
Molecular Biology
In the field of molecular biology, BOC-DAP(BROMOACETYL)-OH could potentially be used in the study of RNA:DNA interactions, such as the recently discovered circR-loop .
Proteomics
While specific applications of BOC-DAP(BROMOACETYL)-OH in proteomics are not readily available, it’s worth noting that compounds with similar structures and properties are often used in various proteomics research contexts .
properties
IUPAC Name |
(2S)-3-[(2-bromoacetyl)amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17BrN2O5/c1-10(2,3)18-9(17)13-6(8(15)16)5-12-7(14)4-11/h6H,4-5H2,1-3H3,(H,12,14)(H,13,17)(H,15,16)/t6-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBCUCJIZACLGGN-LURJTMIESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CNC(=O)CBr)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CNC(=O)CBr)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17BrN2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20427331 |
Source
|
Record name | 3-(2-Bromoacetamido)-N-(tert-butoxycarbonyl)-L-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20427331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-3-(2-Bromoacetamido)-2-((tert-butoxycarbonyl)amino)propanoic acid | |
CAS RN |
135630-90-9 |
Source
|
Record name | 3-(2-Bromoacetamido)-N-(tert-butoxycarbonyl)-L-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20427331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.